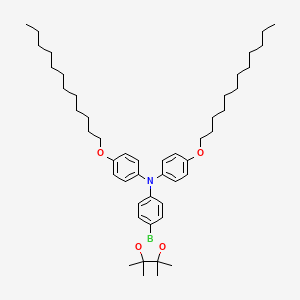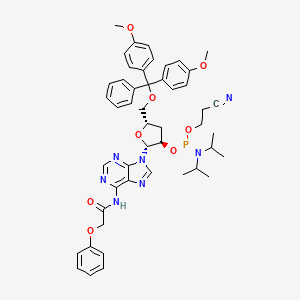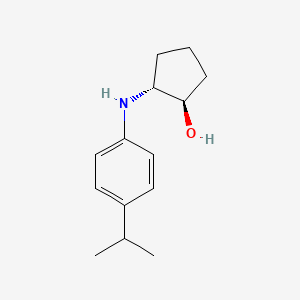![molecular formula C14H14O3S2 B13361225 Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- CAS No. 788-86-3](/img/structure/B13361225.png)
Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-: is an organic compound with the molecular formula C14H14O3S2 It is a derivative of benzene, characterized by the presence of a methyl group and a sulfinyl-sulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 4-methylphenyl sulfoxide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the sulfinylation and sulfonylation processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfonyl group.
Reduction: Reduction reactions can convert the sulfonyl group back to a sulfinyl group or even to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can yield a sulfide.
Scientific Research Applications
Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of sulfinyl and sulfonyl group chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: This compound has a similar structure but lacks the sulfinyl and sulfonyl groups.
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: This compound contains a phenylethynyl group instead of a methyl group.
1-METHYL-4- (4- { [4- (4-METHYLPHENOXY)PHENYL]SULFONYL}PHENOXY)BENZENE: This compound has a more complex structure with additional phenoxy groups.
Uniqueness
Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]- is unique due to the presence of both sulfinyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest.
Properties
CAS No. |
788-86-3 |
|---|---|
Molecular Formula |
C14H14O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfinylbenzene |
InChI |
InChI=1S/C14H14O3S2/c1-11-3-7-13(8-4-11)18(15)19(16,17)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
KHHPAIREKJJDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)
![3-{2-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13361194.png)
![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)
![Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13361208.png)

![6-(2-Methyl-3-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361238.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B13361246.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)
